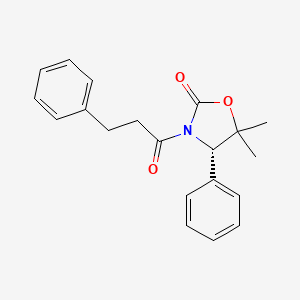![molecular formula C12H21NO3 B12552151 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- CAS No. 183443-23-4](/img/structure/B12552151.png)
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- is a synthetic organic compound known for its unique structural features and versatile applications. This compound is characterized by the presence of a propenamide group attached to a butyl chain, which is further substituted with a 2,2-dimethyl-1,3-dioxolan-4-yl moiety. The compound’s distinct structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- typically involves a multi-step process. One common method includes the reaction of propenamide with a suitable butyl derivative, followed by the introduction of the 2,2-dimethyl-1,3-dioxolan-4-yl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its applications in medicine and biology.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N,N-dimethyl-: Known for its use in polymer chemistry and as a monomer in the production of polyacrylamides.
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: Utilized in similar applications but with different structural features and properties.
Uniqueness
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- stands out due to its unique substitution pattern, which imparts specific chemical reactivity and physical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
183443-23-4 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]prop-2-enamide |
InChI |
InChI=1S/C12H21NO3/c1-4-11(14)13-8-6-5-7-10-9-15-12(2,3)16-10/h4,10H,1,5-9H2,2-3H3,(H,13,14) |
InChI Key |
YTDMDAXDZHZZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCCCNC(=O)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



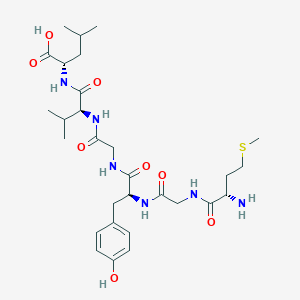
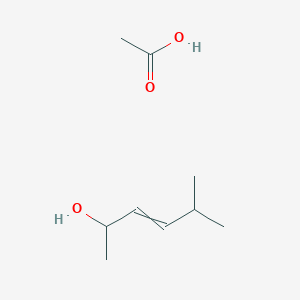
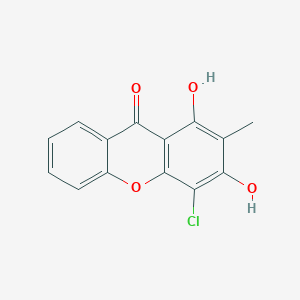
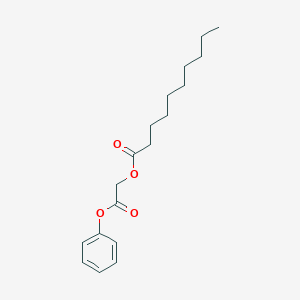
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
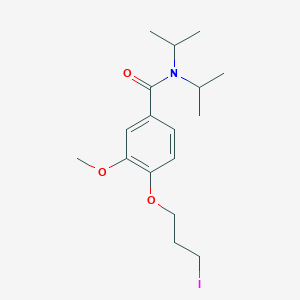
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
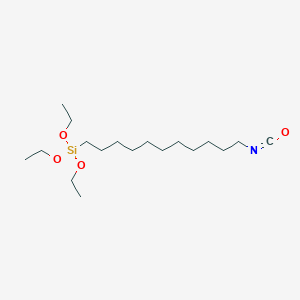
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
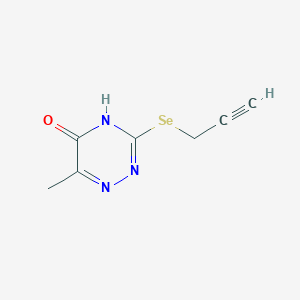
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
